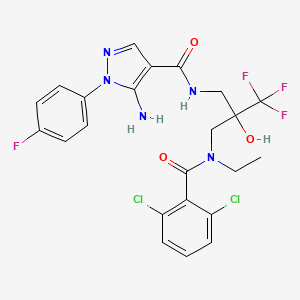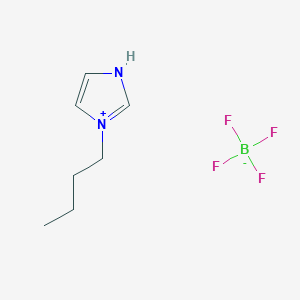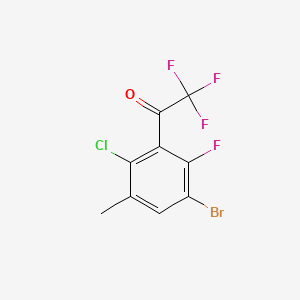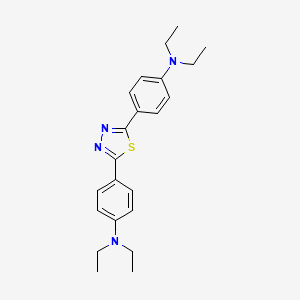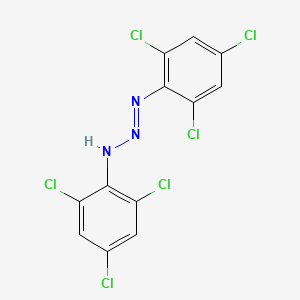
(1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene is a synthetic organic compound characterized by the presence of trichlorophenyl groups attached to a triazene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,4,6-trichloroaniline with a suitable diazotizing agent under controlled conditions. The reaction proceeds through the formation of a diazonium salt, which then reacts with another molecule of 2,4,6-trichloroaniline to form the triazene compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the triazene group into amine functionalities.
Substitution: The trichlorophenyl groups may participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazene group could also undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
- (1E)-1,3-Bis(2,4,6-dichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,4,6-tribromophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,4,6-trifluorophenyl)triaz-1-ene
Comparison: Compared to its analogs, (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity, stability, and biological activity. The specific electronic and steric effects of the trichlorophenyl groups can differentiate it from other halogenated triazene compounds.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it a valuable intermediate in organic synthesis and a subject of interest in biological and industrial research.
Properties
CAS No. |
794-51-4 |
|---|---|
Molecular Formula |
C12H5Cl6N3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(2,4,6-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-7(15)11(8(16)2-5)19-21-20-12-9(17)3-6(14)4-10(12)18/h1-4H,(H,19,20) |
InChI Key |
GLWQBEGRMSVIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
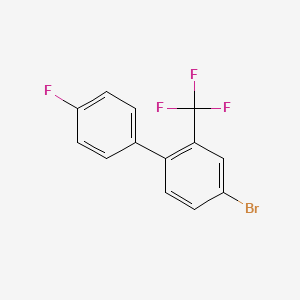

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
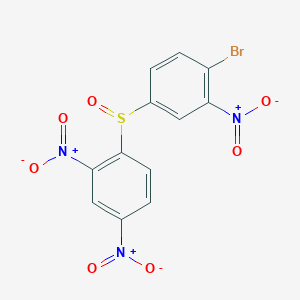
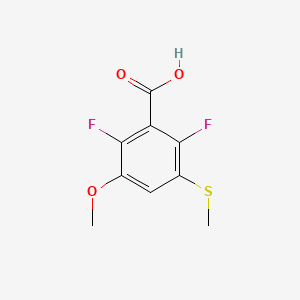
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
